Btk-IN-24

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

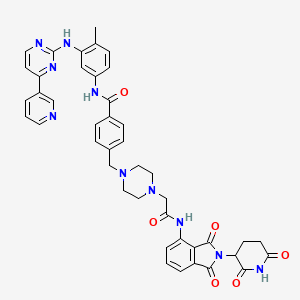

NX-5948 is a novel, orally administered small molecule that functions as a selective degrader of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a crucial enzyme in the signaling pathways of B cells and myeloid cells, playing a significant role in the immune response. Overexpression of Bruton’s tyrosine kinase can lead to hyperactive B cell receptor signaling, plasma cell generation, and autoantibody secretion, which are hallmarks of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis .

Preparation Methods

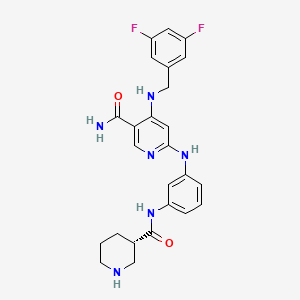

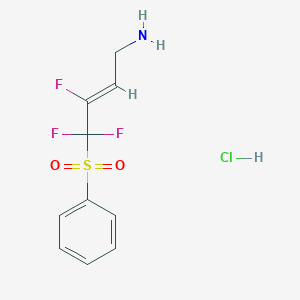

The synthesis of NX-5948 involves the creation of a chimeric targeting molecule that engages the E3 ligase cereblon to promote the selective degradation of Bruton’s tyrosine kinase. The synthetic route includes the following steps:

Synthesis of the Target Binding Element: This involves the creation of a molecule that can specifically bind to Bruton’s tyrosine kinase.

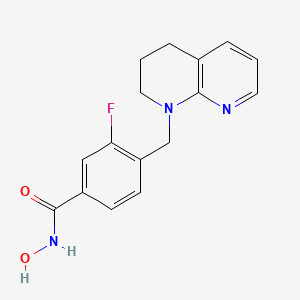

Linker Formation: A linker molecule is synthesized to connect the target binding element to the ubiquitin ligase binding element.

Ubiquitin Ligase Binding Element Synthesis: This part of the molecule binds to the cereblon E3 ligase.

Industrial production methods for NX-5948 are still under development, with ongoing research focusing on optimizing the synthesis process for large-scale production.

Chemical Reactions Analysis

NX-5948 undergoes several types of chemical reactions, primarily focusing on its interaction with Bruton’s tyrosine kinase:

Degradation Reaction: NX-5948 induces the degradation of Bruton’s tyrosine kinase by recruiting the cereblon E3 ubiquitin ligase complex.

Binding Reactions: The target binding element of NX-5948 specifically binds to Bruton’s tyrosine kinase, while the ubiquitin ligase binding element binds to cereblon.

Common reagents and conditions used in these reactions include the use of cereblon E3 ligase, ubiquitin, and proteasomes. The major product formed from these reactions is the degraded form of Bruton’s tyrosine kinase.

Scientific Research Applications

NX-5948 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: NX-5948 serves as a model compound for studying targeted protein degradation and the development of chimeric targeting molecules.

Biology: In biological research, NX-5948 is used to study the role of Bruton’s tyrosine kinase in B cell signaling and autoimmune diseases.

Medicine: NX-5948 is being developed as a therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. .

Mechanism of Action

NX-5948 exerts its effects by selectively degrading Bruton’s tyrosine kinase. The mechanism involves the following steps:

Binding: The target binding element of NX-5948 binds to Bruton’s tyrosine kinase.

Recruitment: The ubiquitin ligase binding element of NX-5948 recruits the cereblon E3 ligase complex.

Ubiquitination: The cereblon E3 ligase complex ubiquitinates Bruton’s tyrosine kinase.

Degradation: The ubiquitinated Bruton’s tyrosine kinase is recognized and degraded by the proteasome

Comparison with Similar Compounds

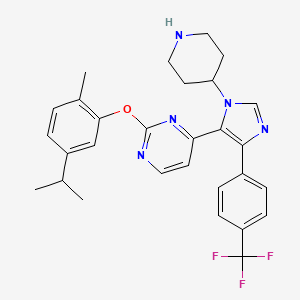

NX-5948 is unique in its selective degradation of Bruton’s tyrosine kinase without affecting other cereblon neo-substrates. Similar compounds include:

NX-2127: Another selective degrader of Bruton’s tyrosine kinase, but it also degrades IKZF3.

Ibrutinib: A covalent inhibitor of Bruton’s tyrosine kinase, but it does not induce degradation.

Acalabrutinib: Another covalent inhibitor of Bruton’s tyrosine kinase, similar to Ibrutinib.

NX-5948 stands out due to its ability to cross the blood-brain barrier and degrade Bruton’s tyrosine kinase in brain-resident lymphoma cells, making it a promising candidate for treating central nervous system lymphomas .

Properties

Molecular Formula |

C42H54N12O5 |

|---|---|

Molecular Weight |

807.0 g/mol |

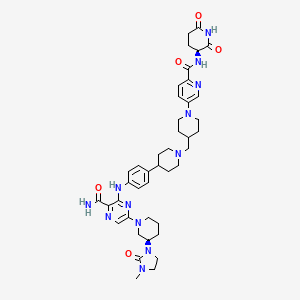

IUPAC Name |

3-[4-[1-[[1-[6-[[(3S)-2,6-dioxopiperidin-3-yl]carbamoyl]pyridin-3-yl]piperidin-4-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C42H54N12O5/c1-50-21-22-54(42(50)59)32-3-2-16-53(26-32)35-24-45-37(38(43)56)39(48-35)46-30-6-4-28(5-7-30)29-14-17-51(18-15-29)25-27-12-19-52(20-13-27)31-8-9-33(44-23-31)40(57)47-34-10-11-36(55)49-41(34)58/h4-9,23-24,27,29,32,34H,2-3,10-22,25-26H2,1H3,(H2,43,56)(H,46,48)(H,47,57)(H,49,55,58)/t32-,34+/m1/s1 |

InChI Key |

HPTPDBYCFHFWJG-CWTKIQHKSA-N |

Isomeric SMILES |

CN1CCN(C1=O)[C@@H]2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(CC6)C7=CN=C(C=C7)C(=O)N[C@H]8CCC(=O)NC8=O)C(=O)N |

Canonical SMILES |

CN1CCN(C1=O)C2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(CC6)C7=CN=C(C=C7)C(=O)NC8CCC(=O)NC8=O)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)

![(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861938.png)

![(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861944.png)

![(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B10861956.png)

![methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate](/img/structure/B10861990.png)